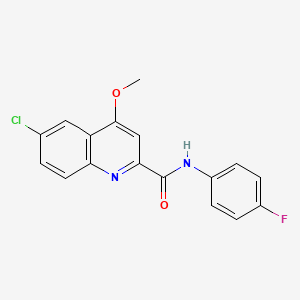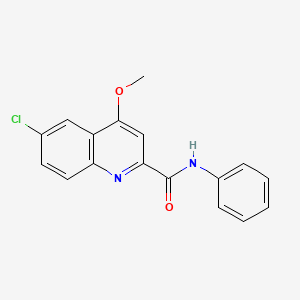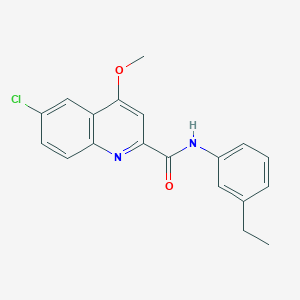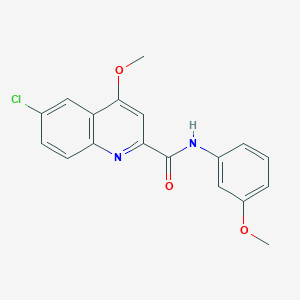
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide” is a derivative of quinoline . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For instance, antimicrobial pyrazole-tethered quinolines were prepared through an intermediate, (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one . This intermediate was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The compound “this compound” is a quinoline derivative, which means it shares this basic structure but with additional functional groups.Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions. For example, one study reported the preparation of antimicrobial pyrazole-tethered quinolines through an intermediate . Initially, the compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .作用機序
Target of Action
Quinoline compounds have been known to interact with various targets, including the mycobacterial membrane protein large 3 (mmpl3), which is responsible for the translocation of mycolic acids across the plasma membrane .
Mode of Action
tb .
Biochemical Pathways
For instance, MmpL3 inhibitors can disrupt the biosynthesis and incorporation of mycolic acids on the mycobacterial cell wall .
Pharmacokinetics
The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity .
Result of Action
Inactivation of mmpl3 prohibits a pivotal step in the mycolic acids biosynthesis machinery, collapsing the permeability barrier .
Action Environment
The stability of boronic esters, which are often used in the synthesis of quinoline compounds, can pose challenges, especially considering the removal of the boron moiety at the end of a sequence .
実験室実験の利点と制限
The use of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide in laboratory experiments has several advantages. Firstly, it is relatively inexpensive and readily available. Secondly, it is easy to synthesize and is stable in aqueous solution. Thirdly, it has a wide range of biochemical and physiological effects, making it an ideal candidate for a variety of research applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in organic solvents, which may limit its use in certain experiments. In addition, its exact mechanism of action is still not fully understood, which may limit its potential therapeutic applications.
将来の方向性
The potential future directions for 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide research include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to determine its efficacy and safety in humans. Furthermore, this compound may have potential applications in the treatment of various neurological disorders, metabolic disorders, and other diseases. Finally, further research is needed to determine the optimal dose and administration of this compound for various research applications.
合成法
The synthesis method of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide involves the reaction of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxylic acid with an appropriate amine. The reaction is typically carried out in aqueous solution at temperatures between 0 and 100°C. The reaction is typically complete within 1-2 hours and yields the desired product in high yield.
科学的研究の応用
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antiviral, and anti-cancer properties. It has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, this compound has been studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
特性
IUPAC Name |
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-5-3-4-12(9-13)20-18(22)16-10-17(24-2)14-8-11(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVGWMIUUMKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



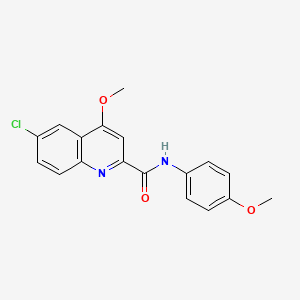
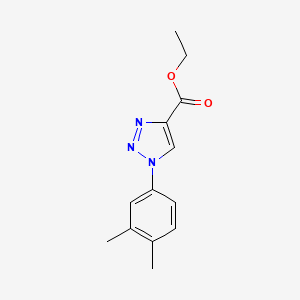


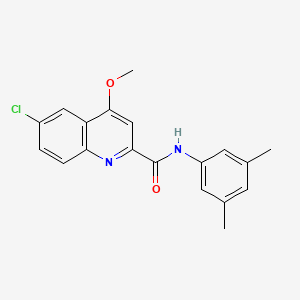
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
